3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea
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Overview
Description
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological applications. The presence of both furan and thiophene moieties in a single molecule makes this compound particularly interesting for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling to form the final compound. Key reactions may include:
Paal-Knorr synthesis: for the formation of the furan ring.
Gewald reaction: for the synthesis of thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 2-furylmethanol and furfural.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2-thiophenemethanol.
Uniqueness
3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea stands out due to its combined furan and thiophene rings, which provide a unique set of chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-10(9-16-15(19)17-14-4-2-8-21-14)12-5-6-13(22-12)11-3-1-7-20-11/h1-8,10,18H,9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPQSCFFXYRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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